

An In-Depth Technical Guide to (R)-2-Methylpyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-2-Methylpyrrolidine-2-carboxylic acid

Cat. No.: B555757

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Methylpyrrolidine-2-carboxylic acid, a chiral non-proteinogenic amino acid, is a versatile building block in medicinal chemistry and a valuable tool in asymmetric synthesis. Its rigid pyrrolidine scaffold and the presence of a quaternary stereocenter at the C2 position make it a unique and sought-after intermediate in the development of novel therapeutics, particularly in the realm of neuroscience. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of **(R)-2-Methylpyrrolidine-2-carboxylic acid**, primarily focusing on its hydrochloride salt form, which is the common commercial and experimental form. Detailed experimental protocols for its synthesis and resolution are provided, along with a workflow diagram to visually represent these processes.

Physicochemical Properties

(R)-2-Methylpyrrolidine-2-carboxylic acid is most commonly handled as its hydrochloride salt, which enhances its stability and solubility in aqueous media. The key physicochemical properties are summarized in the tables below.

Table 1: General and Physicochemical Properties

Property	Value	Reference(s)
IUPAC Name	(2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride	[1]
Synonyms	(R)-2-Methylproline hydrochloride, (2R)-2-methyl-2-pyrrolidinecarboxylic acid hydrochloride	[2]
CAS Number	123053-48-5	[1]
Molecular Formula	C ₆ H ₁₂ ClNO ₂	[1]
Molecular Weight	165.62 g/mol	[1] [3]
Appearance	White to off-white or beige crystalline powder or crystals	[1]
Melting Point	Approximately 340°C	[1]
Solubility	High solubility in water (>100 mg/mL); soluble in common organic solvents	[1] [4]
Stability	Stable under inert atmosphere; should be stored at room temperature away from moisture	[1]

Table 2: Spectral Data for (R)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride

Spectral Data Type	Key Peaks/Signals	Reference(s)
¹³ C NMR	δ 62.5 (C2), 179.8 (COOH), and 24.1 (CH ₃)	[1]
FT-IR	1740 cm ⁻¹ (C=O stretch), 2500–3000 cm ⁻¹ (broad, carboxylic acid O-H)	[1]
Mass Spectrometry	Accurate Mass: ~165.0557 g/mol	[1]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure **(R)-2-Methylpyrrolidine-2-carboxylic acid** can be achieved through two primary strategies: asymmetric synthesis from a chiral precursor or the resolution of a racemic mixture.

Asymmetric Synthesis from (S)-Proline

A common approach to synthesize the enantiomers of 2-methylpyrrolidine-2-carboxylic acid is to start from the readily available chiral pool amino acid, proline. The following protocol is adapted from a method for the synthesis of the (S)-enantiomer and can be modified to obtain the (R)-enantiomer by starting with (R)-proline.

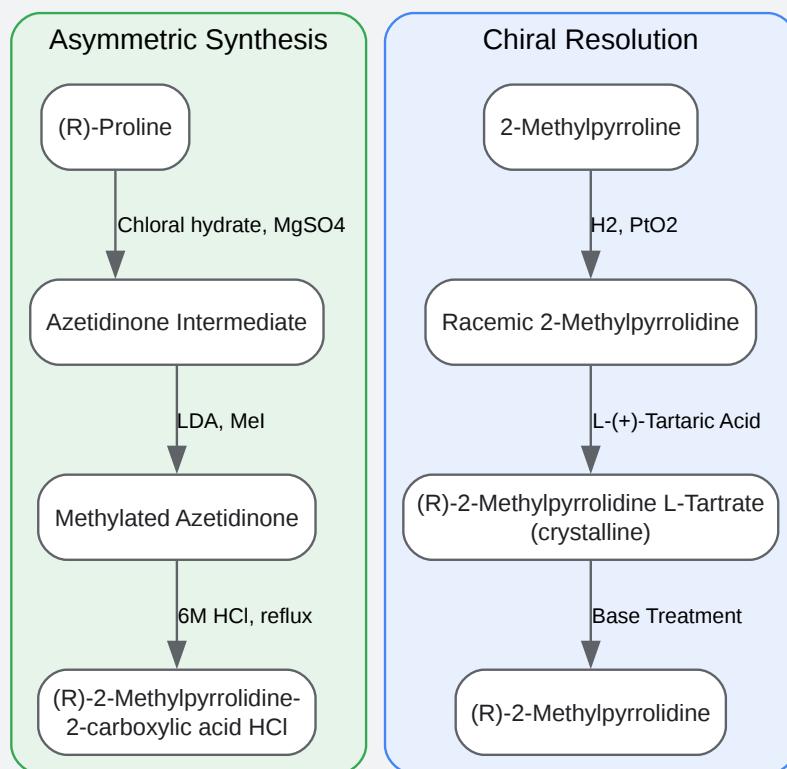
Experimental Protocol: Asymmetric Synthesis

- Step 1: Synthesis of the Azetidinone Intermediate.
 - Suspend (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in acetonitrile (100 mL).
 - Add magnesium sulfate (30 g) to the suspension.
 - Heat the mixture at 60°C for 24 hours.
 - Stir the reaction mixture at room temperature for an additional 2 days.
 - Filter the mixture and wash the residue with ethyl acetate.

- Combine the organic phases and concentrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.
- Dry the organic phase with magnesium sulfate and concentrate.
- Recrystallize the crude product from ethanol to obtain the white solid azetidinone.[\[5\]](#)
- Step 2: Methylation of the Azetidinone Intermediate.
 - Prepare a solution of the azetidinone (1.05 g, 4.30 mmol) in THF (30 mL) and cool to -78°C.
 - Add a cold 2M solution of lithium diisopropylamide (LDA) (2.6 mL, 5.20 mmol) dropwise to the solution.
 - After 30 minutes, add methyl iodide (0.54 mL, 8.67 mmol).
 - Allow the mixture to warm to -30°C over 2 hours.
 - Quench the reaction with water and allow it to warm to room temperature.
 - Extract the mixture with chloroform.
 - Wash the combined organic extracts with brine, dry with magnesium sulfate, and concentrate.
 - Purify the residue by silica gel column chromatography to obtain the methylated azetidinone.[\[5\]](#)
- Step 3: Hydrolysis to (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride.
 - Add the methylated azetidinone (430 mg, 1.66 mmol) to 6M HCl (5 mL).
 - Heat the mixture at reflux for 3 hours.
 - Concentrate the mixture under reduced pressure.

- Grind the residue with hot acetone.
- After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain the final product as a white solid.[6]

Chiral Resolution of Racemic 2-Methylpyrrolidine-2-carboxylic Acid


An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-methylpyrrolidine-2-carboxylic acid. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The different solubilities of the diastereomeric salts allow for their separation by crystallization.

Experimental Protocol: Chiral Resolution using L-(+)-Tartaric Acid

- Hydrogenation of 2-Methylpyrrolidine: In a suitable pressure reactor, combine 2-methylpyrrolidine (2.50 g, 30.12 mmol), platinum(IV) oxide (250 mg, catalytic amount), absolute ethanol (62 mL), and methanol (26 mL). Pressurize the reactor with hydrogen gas to 55 psi and stir at ambient temperature for 5 hours.[6]
- Catalyst Removal: Upon completion, carefully vent the reactor and filter the mixture through Celite® to remove the catalyst.[6]
- Diastereomeric Salt Formation: To the filtrate from the previous step, add L-(+)-tartaric acid and dissolve to form a solution.[6][7]
- Crystallization: Induce crystallization of (R)-2-methylpyrrolidine L-tartrate from the solution. The (R)-enantiomer forms a less soluble salt with L-tartaric acid.
- Isolation: Isolate the crystalline (R)-2-methylpyrrolidine L-tartrate by filtration. Further recrystallization steps can be performed to enhance the enantiomeric excess.[6]
- Liberation of the Free Amine: The resolved tartrate salt can be treated with a strong base to liberate the free (R)-2-methylpyrrolidine, which can then be converted to the hydrochloride salt if desired.

Synthesis and Resolution Workflow

Synthesis and Resolution Workflow for (R)-2-Methylpyrrolidine-2-carboxylic Acid

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating two primary routes to obtain **(R)-2-Methylpyrrolidine-2-carboxylic acid**: asymmetric synthesis and chiral resolution.

Biological Activity and Applications

(R)-2-Methylpyrrolidine-2-carboxylic acid and its derivatives are of significant interest in drug discovery due to their ability to modulate enzymatic pathways, particularly those involved in neurotransmitter regulation.^{[1][3]}

Mechanism of Action

The biological activity of this compound is attributed to its structural similarity to proline, allowing it to interact with various enzymes and receptors. Its chiral nature is crucial for its selective biological interactions.^[1] It has been investigated for its potential therapeutic effects in neurological disorders.^[3]

One specific target that has been identified is the glycine transporter 1 (GlyT1). **(R)-2-Methylpyrrolidine-2-carboxylic acid** derivatives have been shown to inhibit GlyT1 with an IC₅₀ value in the nanomolar range, which potentiates NMDA receptor activity.^[1] This mechanism is relevant for the treatment of cognitive disorders.

Applications in Drug Development and Research

- Asymmetric Synthesis: Its chiral nature makes it a valuable chiral auxiliary or catalyst in the synthesis of enantiomerically pure pharmaceuticals.^[3]
- Peptide Synthesis: It serves as a building block in the synthesis of peptides, which play crucial roles in various biological processes.^[1]
- Pharmacological Research: It is used in studies investigating enzyme-substrate interactions and protein engineering.^[3] Its potential to modulate enzymatic pathways makes it a candidate for the development of drugs targeting neurological conditions.^{[1][3]}

Chemical Reactivity

The functional groups of **(R)-2-Methylpyrrolidine-2-carboxylic acid**—the secondary amine and the carboxylic acid—allow for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.

- Esterification: The carboxylic acid group can react with alcohols to form esters.^[1]
- Amidation: The carboxylic acid can react with amines to form amides.^[1]
- Decarboxylation: Under certain conditions, the molecule can lose carbon dioxide to yield other derivatives.^[1]
- N-Alkylation/N-Acylation: The secondary amine can undergo substitution reactions with alkyl halides or acyl chlorides to introduce various substituents on the nitrogen atom.^[3]

Conclusion

(R)-2-Methylpyrrolidine-2-carboxylic acid is a chiral building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined stereochemistry and versatile reactivity make it an important tool for the development of new chemical entities with specific biological activities. The synthetic routes outlined in this guide provide a basis for its preparation, and the understanding of its biological context will continue to drive its application in the discovery of novel therapeutics. The data and protocols presented herein are intended to serve as a valuable resource for researchers and scientists working in this exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride (EVT-1474207) | 123053-48-5 [evitachem.com]
- 2. 2-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 95491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5 [smolecule.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. guidechem.com [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to (R)-2-Methylpyrrolidine-2-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555757#what-is-r-2-methylpyrrolidine-2-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com